molecular formula C22H29ClN4O6 B1683865 VRT-043198 CAS No. 244133-31-1

VRT-043198

Número de catálogo: B1683865
Número CAS: 244133-31-1
Peso molecular: 480.9 g/mol
Clave InChI: SOZONDBMOYWSRW-QANKJYHBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

VRT-043198 es un potente, selectivo e inhibidor de las caspasas de la subfamilia de la enzima convertidora de interleucina/caspasa-1 que atraviesa la barrera hematoencefálica. Es el metabolito activo de VX-765 (Belnacasan) y exhibe alta selectividad por caspasa-1 y caspasa-4 con valores K de 0.8 nM y 0.6 nM, respectivamente .

Aplicaciones Científicas De Investigación

Neuroprotection in Perioperative Neurocognitive Disorders

Recent studies have highlighted the potential of VRT-043198 in mitigating perioperative neurocognitive disorders (PND), particularly in elderly patients. A study involving aged mice demonstrated that this compound significantly improved cognitive function post-surgery by restoring levels of neurotrophins such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) while reducing the activation of inflammatory markers like IL-1β and IL-18 .

Study Overview

  • Model : Aged male C57/BL mice underwent abdominal exploratory laparotomy.
  • Dosage : Administered doses were 1, 10, and 100 mg/kg.
  • Findings :
    • Improved performance in cognitive tests (Morris water maze).
    • Restoration of neuronal counts and reduction of pro-inflammatory cytokines.
ParameterSham GroupAEL GroupAEL + this compound (10 mg/kg)
Neuronal CountHighLowModerate
NGF LevelsHighLowHigh
BDNF LevelsHighLowHigh
IL-1β LevelsLowHighModerate
Cognitive PerformanceOptimalImpairedImproved

This evidence suggests that this compound may serve as a therapeutic candidate for preventing cognitive decline associated with surgical procedures in older adults.

Treatment of Alzheimer's Disease

This compound has also been investigated for its role in Alzheimer's disease (AD), where inflammation is a significant contributor to disease progression. In experimental models, the compound has shown promise in reversing cognitive deficits associated with AD pathology. For instance, it was found that this compound effectively reduced inflammatory markers and improved memory performance in transgenic mouse models of AD .

Key Findings

  • Cognitive Testing : Mice treated with this compound displayed enhanced performance in novel object recognition tasks compared to untreated controls.
  • Inflammatory Response : The treatment led to decreased levels of caspase-1 activity and pro-inflammatory cytokines, suggesting a protective effect against neuroinflammation.

Cardioprotection

Another significant application of this compound is its cardioprotective effects during ischemic events. Research indicates that administering this compound at reperfusion can mitigate damage caused by ischemia-reperfusion injury. This is particularly relevant for conditions such as myocardial infarction .

Study Insights

  • Experimental Setup : The compound was administered during reperfusion following induced ischemia.
  • Outcomes : Notable reductions in myocardial injury markers were observed, indicating that caspase-1 inhibition may protect cardiac tissue from inflammatory damage.

Inhibiting Inflammatory Responses

This compound's primary mechanism as a caspase-1 inhibitor allows it to suppress the release of pro-inflammatory cytokines, which can be beneficial in various inflammatory conditions beyond neurodegenerative diseases . Its selective action minimizes unwanted side effects commonly associated with broader anti-inflammatory therapies.

Métodos De Preparación

VRT-043198 se sintetiza a partir de su profármaco VX-765. VX-765 se convierte rápidamente a this compound bajo la acción de las esterasas plasmáticas e hepáticas y también mucho más lentamente en solución acuosa . Las rutas sintéticas detalladas y los métodos de producción industrial para this compound no están fácilmente disponibles en el dominio público.

Actividad Biológica

VRT-043198 is a potent and selective inhibitor of caspase-1, which plays a crucial role in inflammatory processes and neurodegenerative diseases. This compound has garnered significant attention due to its potential therapeutic applications, particularly in mitigating cognitive dysfunction and inflammation.

This compound primarily inhibits caspase-1, a key enzyme involved in the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18. The inhibition of caspase-1 leads to a decrease in pyroptosis, a form of programmed cell death associated with inflammation. This mechanism is particularly relevant in conditions characterized by neuroinflammation, such as post-operative cognitive dysfunction (PND) and neurodegenerative diseases.

Efficacy in Cognitive Dysfunction

A study demonstrated that this compound significantly ameliorated cognitive dysfunction induced by abdominal exploratory laparotomy in aged mice. The administration of this compound resulted in:

  • Increased neuronal survival : Restoration of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) expression.
  • Reduced inflammatory markers : Decreased levels of pro-inflammatory cytokines IL-1β and IL-18, along with reduced caspase-1 activity.
  • Improved cognitive performance : Enhanced performance in spatial memory tasks, indicated by increased time spent in the target quadrant during maze tests.

The study utilized various doses of this compound (1 mg/kg, 10 mg/kg, and 100 mg/kg) administered immediately post-surgery, showing dose-dependent improvements in cognitive outcomes .

Dose (mg/kg)Escape Latency (s)Time in Target Quadrant (%)IL-1β Levels (pg/mL)
Sham07530
AEL-45150
13555120
10206580
100157050

Inhibition of Pyroptosis

This compound's ability to inhibit pyroptosis was highlighted in studies examining its effects on glial cells. The compound significantly reduced the activation of A1-type astrocytes and M1-type microglia, which are associated with neuroinflammation. This suggests that this compound not only protects neurons but also modulates the inflammatory environment within the brain .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is rapidly converted from its prodrug form VX-765 upon administration. Studies indicate that this compound reaches effective concentrations in the brain following intraperitoneal injection, demonstrating a half-life of approximately one hour .

Comparative Pharmacokinetics

CompoundRoute of AdministrationPeak Concentration (nM)Half-Life (h)
VX-765IP10003.2
This compoundIP20001

Clinical Implications

Given its selective inhibition of caspase-1, this compound presents a promising therapeutic avenue for treating conditions associated with excessive inflammation and cognitive decline. Its potential applications extend to various neurodegenerative diseases where inflammation plays a pivotal role.

Case Studies

In preclinical models, this compound has shown efficacy against:

  • Alzheimer's Disease : In models expressing amyloid-beta plaques, treatment with this compound resulted in reduced cognitive deficits compared to untreated controls.
  • Post-Surgical Cognitive Dysfunction : As previously mentioned, aged mice receiving this compound post-surgery exhibited significant improvements in cognitive function relative to controls.

Propiedades

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN4O6/c1-22(2,3)18(26-19(31)12-6-7-15(24)14(23)9-12)21(33)27-8-4-5-16(27)20(32)25-13(11-28)10-17(29)30/h6-7,9,11,13,16,18H,4-5,8,10,24H2,1-3H3,(H,25,32)(H,26,31)(H,29,30)/t13-,16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZONDBMOYWSRW-QANKJYHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179169
Record name VRT 043198
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244133-31-1
Record name VRT 043198
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244133311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VRT 043198
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DESETHYL-BELNACASAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q257O24H4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VRT-043198
Reactant of Route 2
VRT-043198
Reactant of Route 3
Reactant of Route 3
VRT-043198
Reactant of Route 4
VRT-043198
Reactant of Route 5
VRT-043198
Reactant of Route 6
VRT-043198

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.